molecular formula C22H20N2O4S B5216472 N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide

N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide

Cat. No.: B5216472
M. Wt: 408.5 g/mol
InChI Key: JNYCYUPMNMSCGU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide is a compound that has garnered attention in recent years due to its potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes an acetyl group, a methyl group, and a phenylsulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide typically involves the reaction of 3-acetylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-11-12-18(22(26)23-20-10-6-7-17(13-20)16(2)25)14-21(15)29(27,28)24-19-8-4-3-5-9-19/h3-14,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYCYUPMNMSCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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